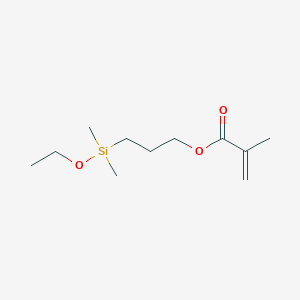

3-(Ethoxydimethylsilyl)propyl methacrylate

描述

3-(Ethoxydimethylsilyl)propyl methacrylate is a chemical compound with the molecular formula C11H22O3Si and a molecular weight of 230.38 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is often used in various industrial and research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

3-(Ethoxydimethylsilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(ethoxydimethylsilyl)propyl alcohol in the presence of a catalyst . The reaction typically occurs under inert gas conditions to prevent moisture and heat sensitivity . The product is then purified to achieve a purity of over 95% .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

3-(Ethoxydimethylsilyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers with unique properties.

Substitution Reactions: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Catalysts: Common catalysts include acids or bases for hydrolysis and radical initiators for polymerization.

Solvents: Organic solvents like toluene or dichloromethane are often used.

Temperature: Reactions are typically conducted at controlled temperatures to ensure stability and prevent decomposition.

Major Products

科学研究应用

Polymer Chemistry

EDMSPMA is primarily used as a monomer in the synthesis of silane-modified polymers. Its ability to polymerize allows for the creation of materials with enhanced mechanical properties and thermal stability. This has implications in developing advanced coatings and adhesives.

| Property | Value |

|---|---|

| Polymerization Type | Free radical polymerization |

| Typical Solvents | Toluene, Dichloromethane |

| Reaction Conditions | Controlled temperature to prevent decomposition |

Biological Applications

In biological research, EDMSPMA is employed for surface modification in cell culture systems and biological assays. The compound's silane group facilitates bonding with hydroxylated surfaces, enhancing cell adhesion and proliferation.

Case Study: Surface Modification

A study demonstrated that substrates treated with EDMSPMA exhibited improved cell attachment and growth compared to untreated controls, indicating its potential in tissue engineering applications.

Medical Applications

EDMSPMA is investigated for use in drug delivery systems and medical device coatings. Its unique properties allow for the development of biocompatible materials that can improve drug release profiles and reduce foreign body reactions.

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of therapeutics |

| Medical Coatings | Reduces thrombogenicity in implants |

Industrial Applications

In industry, EDMSPMA is utilized in producing adhesives, sealants, and coatings due to its excellent adhesion properties to various substrates. Its ability to form stable Si-O-Si bonds makes it ideal for applications requiring durability under harsh conditions.

| Industry | Application |

|---|---|

| Construction | Sealants for weatherproofing |

| Automotive | Adhesives for composite materials |

作用机制

The mechanism of action of 3-(Ethoxydimethylsilyl)propyl methacrylate involves its ability to undergo polymerization and form strong covalent bonds with various substrates . This property is exploited in applications requiring durable and stable coatings. The compound interacts with molecular targets through its methacrylate group, which can participate in radical polymerization reactions .

相似化合物的比较

Similar Compounds

3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but with methoxy groups instead of ethoxy groups.

Methacrylic acid 3-(ethoxydimethylsilyl)propyl ester: Another name for the same compound.

Uniqueness

3-(Ethoxydimethylsilyl)propyl methacrylate is unique due to its ethoxy group, which provides specific reactivity and stability compared to its methoxy analogs . This makes it particularly useful in applications requiring moisture resistance and strong adhesion .

生物活性

3-(Ethoxydimethylsilyl)propyl methacrylate (EDMSPM) is a silane-based monomer with the molecular formula CHOSi and a molecular weight of 230.38 g/mol. This compound is characterized by its multifunctionality, making it suitable for various applications in chemistry, biology, and medicine. Its unique structure allows for significant interactions with biological systems, particularly in the context of surface modification and polymer synthesis.

The biological activity of EDMSPM is primarily attributed to its ability to form stable covalent bonds with hydroxyl groups on various substrates, including biological tissues and materials. This property is essential for its role in:

- Surface Modification : EDMSPM is often used to modify surfaces for enhanced biocompatibility and adhesion, which is critical in biomedical applications such as drug delivery systems and medical coatings.

- Polymerization : The compound can polymerize to create hydrogels and other polymeric materials that can be employed in tissue engineering and regenerative medicine.

Applications in Research and Medicine

- Tissue Engineering : EDMSPM has been investigated for its use in scaffolds that support cell growth and differentiation. Its ability to enhance adhesion properties makes it a valuable component in the development of biomaterials.

- Drug Delivery Systems : The compound's unique chemical structure allows for the encapsulation of therapeutic agents, improving their stability and release profiles.

- Surface Coatings : In medical devices, EDMSPM can be utilized to create coatings that reduce protein adsorption and improve biocompatibility, thereby minimizing immune responses .

Case Study 1: Surface Modification for Biomedical Applications

A study demonstrated the effectiveness of EDMSPM in modifying the surfaces of implants to enhance cell adhesion and proliferation. The results indicated a significant increase in fibroblast cell attachment on EDMSPM-treated surfaces compared to untreated controls, showcasing its potential in improving implant integration.

Case Study 2: Drug Delivery Systems

Research involving EDMSPM as a drug carrier showed promising results in enhancing the bioavailability of poorly soluble drugs. The study reported that the incorporation of EDMSPM into polymeric matrices resulted in controlled drug release profiles, which are advantageous for sustained therapeutic effects .

Comparative Analysis

The following table compares this compound with similar silane compounds:

| Compound Name | Functional Groups | Applications | Unique Properties |

|---|---|---|---|

| This compound | Ethoxy, Methacrylate | Drug delivery, surface coatings | Strong adhesion properties |

| 3-(Trimethoxysilyl)propyl methacrylate | Methoxy, Methacrylate | Surface modification | Higher reactivity due to methoxy groups |

| Methacrylic acid 3-(ethoxydimethylsilyl)propyl ester | Ethoxy, Acid | Polymer synthesis | Enhanced stability compared to acids |

属性

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOZORWBKQSQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374821 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13731-98-1 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 3-(Ethoxydimethylsilyl)propyl methacrylate interact with silicon dioxide surfaces, and what are the implications for surface properties?

A: this compound (also known as 3-methacryloxypropyldimethylethoxysilane) is an organosilane often used for surface modification. This molecule contains a hydrolyzable ethoxy group (–O–CH2–CH3) that allows it to react with hydroxyl groups (–OH) present on materials like silicon dioxide (SiO2). This reaction forms a stable Si-O-Si bond, anchoring the molecule to the surface. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。